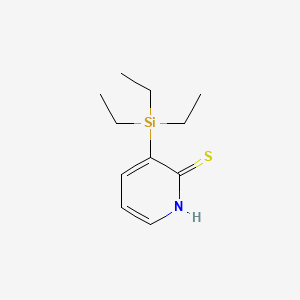

3-(Triethylsilyl)pyridine-2(1H)-thione

Beschreibung

3-(Triethylsilyl)pyridine-2(1H)-thione is a pyridine-2(1H)-thione derivative substituted with a triethylsilyl group at the 3-position. Pyridine-2(1H)-thiones are sulfur-containing heterocycles characterized by a thione (-C=S) group at the 2-position of the pyridine ring. These compounds serve as versatile intermediates in organic synthesis, particularly in constructing fused heterocyclic systems like thieno[2,3-b]pyridines . The triethylsilyl group introduces steric bulk and lipophilicity, which can enhance stability, alter solubility, and influence reactivity in nucleophilic or coordination reactions.

Eigenschaften

CAS-Nummer |

116725-50-9 |

|---|---|

Molekularformel |

C11H19NSSi |

Molekulargewicht |

225.425 |

IUPAC-Name |

3-triethylsilyl-1H-pyridine-2-thione |

InChI |

InChI=1S/C11H19NSSi/c1-4-14(5-2,6-3)10-8-7-9-12-11(10)13/h7-9H,4-6H2,1-3H3,(H,12,13) |

InChI-Schlüssel |

CRSAGYZHPLWMET-UHFFFAOYSA-N |

SMILES |

CC[Si](CC)(CC)C1=CC=CNC1=S |

Synonyme |

2(1H)-Pyridinethione,3-(triethylsilyl)-(9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 3-(Triethylsilyl)pyridine-2(1H)-thione with structurally related pyridine-2(1H)-thione derivatives, focusing on substituents, physical properties, reactivity, and biological activities.

Key Findings:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., CN): Enhance acidity of the thione proton, facilitating salt formation with amines (e.g., piperidinium derivatives in ) . Bulky Groups (e.g., Triethylsilyl): Likely reduce reaction rates in cyclization due to steric hindrance but improve lipid solubility for biological applications. Aryl Groups (e.g., Styryl): Increase π-conjugation, stabilizing intermediates in heterocyclic synthesis (e.g., thieno[2,3-b]pyridines in ) .

Biological Activity Trends :

- Anticancer : 4-Methylene-dihydroquinazoline-2(1H)-thiones () exhibit potent activity (IC₅₀ < 2 µM) when substituted with thiophene at C5, emphasizing the role of electron-rich heterocycles .

- Antimicrobial : Oxadiazole-thiones with dichlorophenyl groups () show broad-spectrum activity, likely due to membrane disruption or enzyme inhibition .

Thermal Stability :

- Higher melting points (212–245°C) are observed in dihydroquinazoline-thiones with chloro/methoxy substituents (), suggesting strong intermolecular interactions .

Coordination Chemistry :

- Pyridine-2(1H)-thiones form luminescent copper(I) complexes (), whereas thiazolo-fused derivatives () may exhibit enhanced metal-binding capacity due to additional sulfur sites .

Contradictions and Limitations:

- Anticancer vs. Antimicrobial Selectivity : While dihydroquinazoline-thiones () show cancer cell selectivity, oxadiazole-thiones () lack specificity, indicating divergent mechanisms .

- Synthetic Utility: 3-Cyanopyridine-2(1H)-thiones () are more reactive in cyclization than silylated analogs, which may require tailored conditions for similar transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.